Superior Amination Yield vs. 3-Methoxypyridazine
In a direct head-to-head comparison under identical reaction conditions, 3,6-dimethoxypyridazine (4a) demonstrates a significantly higher yield in amination than its monomethoxy analog. When treated with potassium amide/liquid ammonia/potassium permanganate, 3,6-dimethoxypyridazine is converted to the corresponding 4-aminopyridazine with a yield of 50%, while 3-methoxypyridazine (4b) achieves only a 22% yield under the same conditions [1]. This represents a yield improvement of more than 2.2-fold.
| Evidence Dimension | Yield of conversion to 4-aminopyridazine |
|---|---|
| Target Compound Data | 50% yield |
| Comparator Or Baseline | 3-Methoxypyridazine: 22% yield |
| Quantified Difference | 2.27-fold higher yield for the target compound |
| Conditions | Treatment with potassium amide in liquid ammonia and potassium permanganate |
Why This Matters
For synthetic chemists, a higher yield in a key functionalization step translates directly to greater material efficiency, lower costs, and higher throughput when scaling up reactions.
- [1] Tondys, H., & Van Der Plas, H. C. (1986). Amination of 4-nitropyridazine 1-oxides by liquid ammonia/potassium permanganate. Journal of Heterocyclic Chemistry, 23(3), 621-623. View Source
